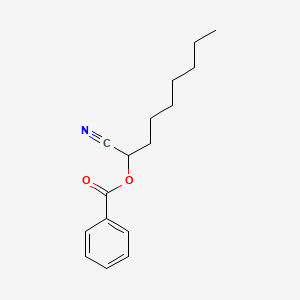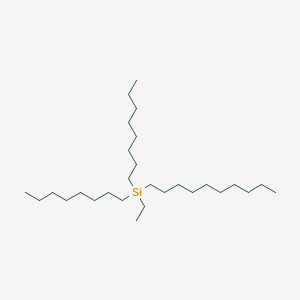
Decyl(ethyl)dioctylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl(ethyl)dioctylsilane is an organosilicon compound characterized by the presence of decyl, ethyl, and dioctyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(ethyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C
In this case, the silicon-hydrogen bond from a silane precursor reacts with the double bonds of decyl, ethyl, and dioctyl alkenes under the influence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation processes, often conducted in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Decyl(ethyl)dioctylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can break the silicon-carbon bonds, leading to the formation of simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
科学的研究の応用
Decyl(ethyl)dioctylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties and chemical stability.
作用機序
The mechanism of action of Decyl(ethyl)dioctylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The hydrophobic nature of the decyl, ethyl, and dioctyl groups also contributes to its ability to modify surfaces and interfaces, enhancing properties such as water repellency and adhesion.
類似化合物との比較
Similar Compounds
- Octyl(ethyl)dioctylsilane
- Decyl(methyl)dioctylsilane
- Decyl(ethyl)dimethylsilane
Uniqueness
Decyl(ethyl)dioctylsilane is unique due to the specific combination of decyl, ethyl, and dioctyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
114370-46-6 |
|---|---|
分子式 |
C28H60Si |
分子量 |
424.9 g/mol |
IUPAC名 |
decyl-ethyl-dioctylsilane |
InChI |
InChI=1S/C28H60Si/c1-5-9-12-15-18-19-22-25-28-29(8-4,26-23-20-16-13-10-6-2)27-24-21-17-14-11-7-3/h5-28H2,1-4H3 |
InChIキー |
SXQGPHPSXQXMQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[Si](CC)(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


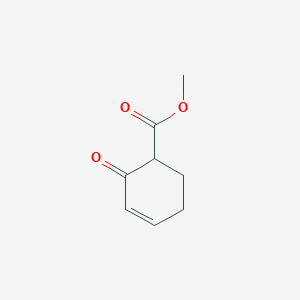

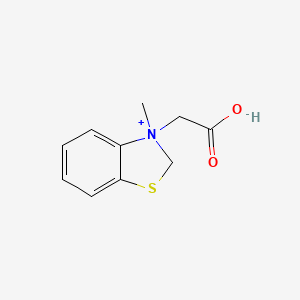

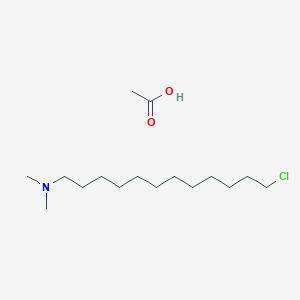
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
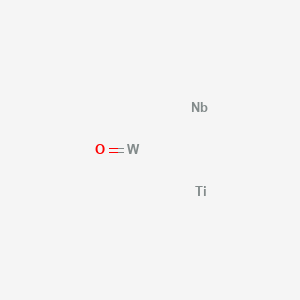
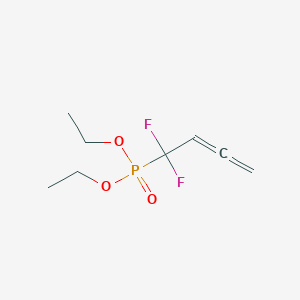
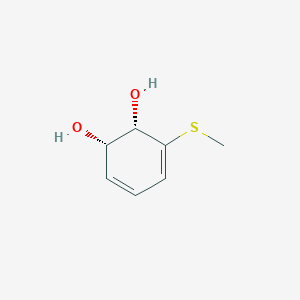
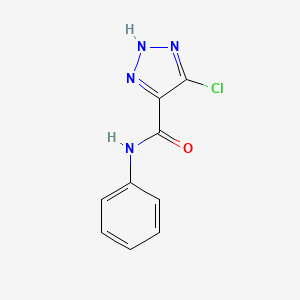
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
